chloromethyl neopentyl carbonate
Description
Chloromethyl neopentyl carbonate is an organocarbonyl compound characterized by a chloromethyl group (–CH₂Cl) and a neopentyl (2,2-dimethylpropyl) substituent attached to a carbonate backbone. This structure imparts unique steric and electronic properties due to the bulky neopentyl group, which influences reactivity, stability, and applications.
The neopentyl group’s steric hindrance is a critical factor in its behavior. For instance, neopentyl chloride (1-chloro-2,2-dimethylpropane) exhibits distinct reactivity patterns compared to linear or aryl-substituted analogs due to its rigid, branched structure . Similarly, this compound is expected to demonstrate reduced nucleophilic substitution rates compared to less hindered carbonates, making it suitable for applications requiring controlled reactivity.
Properties
CAS No. |
162691-14-7 |
|---|---|
Molecular Formula |
C7H13ClO3 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
chloromethyl 2,2-dimethylpropyl carbonate |
InChI |
InChI=1S/C7H13ClO3/c1-7(2,3)4-10-6(9)11-5-8/h4-5H2,1-3H3 |
InChI Key |
VOYXHVPLPQAGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)OCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
chloromethyl neopentyl carbonate can be synthesized through several methods. One common approach involves the reaction of chloromethyl chloroformate with 2,2-dimethylpropanol in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of chloromethyl 2,2-dimethylpropyl carbonate often involves the use of continuous flow reactors to maintain optimal reaction conditions and to ensure consistent product quality. The process may also include purification steps such as distillation and crystallization to remove impurities and to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
chloromethyl neopentyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,2-dimethylpropanol and carbon dioxide.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as zinc iodide (ZnI2) can be used to facilitate chloromethylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting chloromethyl 2,2-dimethylpropyl carbonate with an amine can yield a carbamate derivative, which is useful in pharmaceutical synthesis .
Scientific Research Applications
chloromethyl neopentyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the manufacture of detergents, emulsifiers, and foaming agents.
Mechanism of Action
The mechanism of action of chloromethyl 2,2-dimethylpropyl carbonate involves its ability to act as an electrophile in chemical reactions. The chloromethyl group is highly reactive and can readily undergo nucleophilic substitution reactions. This reactivity is exploited in various synthetic processes to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Yield Comparison :
- Neopentyl derivatives often exhibit lower yields in polar protic solvents (e.g., 1-butanol) due to instability, whereas aprotic solvents like 1,4-dioxane improve yields by stabilizing intermediates .
- Tertiary neopentyl substitution reactions (e.g., with dimethyl malonate) achieve high yields (84%) in dichloromethane with K₂CO₃, highlighting compatibility with organometallic reagents .
Reactivity and Stability
- Steric Effects : The neopentyl group in this compound reduces electrophilicity at the carbonate carbon, slowing hydrolysis compared to chloromethyl ethylene carbonate. This property is advantageous in prolonged-release formulations.
- Electronic Effects : The electron-withdrawing chlorine atom increases susceptibility to nucleophilic attack, but steric shielding by the neopentyl group moderates this reactivity .
- Thermal Stability : Branched carbonates like this compound are more thermally stable than linear analogs (e.g., chloromethyl dodecyl carbonate) due to reduced molecular flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
